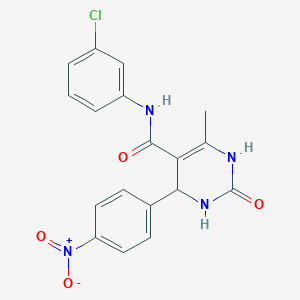

N-(3-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O4/c1-10-15(17(24)21-13-4-2-3-12(19)9-13)16(22-18(25)20-10)11-5-7-14(8-6-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H2,20,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOWAEXYJYANJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(3-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the class of tetrahydropyrimidine derivatives. This compound exhibits significant biological activity, particularly in antimicrobial and anticancer applications. Its unique structure, characterized by a pyrimidine ring with various substituents, enhances its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 336.76 g/mol. The presence of electron-withdrawing groups such as chlorine and nitro enhances the compound's lipophilicity and reactivity, crucial for its biological activity.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 336.76 g/mol |

| Functional Groups | Chlorophenyl, Nitrophenyl |

| Ring Structure | Tetrahydropyrimidine |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. In particular, studies have shown effectiveness against pathogens such as:

- Escherichia coli

- Staphylococcus aureus

- Candida albicans

The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Anticancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation through various mechanisms:

- Inhibition of DNA Synthesis : Similar compounds have demonstrated the ability to inhibit DNA synthesis in cancer cells.

- Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in tumor cells.

Case Studies

A study published in MDPI highlighted the synthesis and biological evaluation of similar tetrahydropyrimidine derivatives, noting their promising results against various cancer cell lines and their potential as therapeutic agents . Another research paper emphasized the structure-activity relationship (SAR) of pyrimidine derivatives, indicating that modifications in substituents significantly affect their biological efficacy .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways essential for bacterial growth and cancer cell proliferation.

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities that make it a candidate for pharmaceutical development. Key areas of research include:

- Anticancer Properties : Studies have indicated that tetrahydropyrimidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the chlorophenyl and nitrophenyl groups enhances its interaction with specific molecular targets involved in cancer proliferation and metastasis.

- Antimicrobial Activity : Research suggests that this compound may possess antimicrobial properties against various pathogens. The structural components contribute to its ability to disrupt bacterial cell walls or inhibit essential enzymatic functions.

- Anti-inflammatory Effects : Preliminary in vitro studies indicate that the compound may modulate inflammatory pathways, potentially serving as a lead for developing anti-inflammatory drugs.

Therapeutic Potential

The therapeutic potential of N-(3-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is being explored in several domains:

Table 1: Summary of Therapeutic Applications

| Application Area | Description | Research Findings |

|---|---|---|

| Anticancer | Inhibits tumor cell growth | Induces apoptosis in various cancer cell lines |

| Antimicrobial | Active against Gram-positive and Gram-negative bacteria | Demonstrated efficacy in inhibiting bacterial growth |

| Anti-inflammatory | Modulates inflammatory response | Reduces cytokine production in vitro |

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies revealed that this compound activates caspase pathways leading to programmed cell death.

Case Study 2: Antimicrobial Efficacy

In a recent investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related analogs:

Structural and Electronic Comparisons

- In contrast, analogs with 3-nitrophenyl (e.g., ) or trifluoromethyl groups (e.g., ) exhibit varied electronic profiles, influencing binding affinity and metabolic stability. Electron-Donating Groups (EDGs): Ethoxy () and methoxy () substituents reduce electrophilicity, which may lower reactivity but improve solubility.

2-Oxo vs. 2-Thioxo :

Carboxamide vs. Ester :

- The carboxamide group in the target compound (vs. carboxylate esters in ) enables hydrogen bonding with biological targets, improving binding kinetics .

Q & A

Q. What are the standard synthetic routes for preparing N-(3-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

- Methodological Answer : The compound is typically synthesized via multi-step cyclocondensation reactions. Key steps include:

- Starting materials : Aryl aldehydes (e.g., 4-nitrobenzaldehyde), substituted anilines (e.g., 3-chloroaniline), and β-keto esters.

- Reagents : Acid catalysts (e.g., HCl, acetic acid) or Lewis acids (e.g., ZnCl₂) to facilitate cyclization .

- Solvent systems : Ethanol, acetone, or DMF under reflux conditions (60–100°C) to optimize yield and purity .

- Workup : Purification via column chromatography or recrystallization.

Critical parameters : Reaction time (12–24 hrs) and stoichiometric ratios (1:1:1 for aldehyde, urea, and β-keto ester) are crucial for reproducibility .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., nitro and chlorophenyl groups) .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and monitors reaction progress .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks using programs like SHELXL .

Q. What are the key structural features influencing its reactivity and stability?

- Methodological Answer :

- Tetrahydropyrimidine core : The non-planar puckered ring (Cremer-Pople parameters: θ ≈ 20°, φ ≈ 30°) affects steric interactions and solubility .

- Substituent effects : The electron-withdrawing nitro group (4-nitrophenyl) and electron-donating methyl group create electronic asymmetry, influencing dipole moments and crystallization behavior .

- Hydrogen-bonding motifs : Intramolecular N–H⋯O bonds stabilize the 2-oxo group, while intermolecular C–H⋯π interactions dictate packing .

Advanced Research Questions

Q. How can conformational polymorphism be identified and analyzed in this compound?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Detects thermal events (e.g., melting points, phase transitions) between polymorphs .

- Single-Crystal X-ray Diffraction (SC-XRD) : Compares unit cell parameters (e.g., space groups P2₁/c vs. P1) and torsion angles (e.g., ester group rotation) .

- Powder X-ray Diffraction (PXRD) : Matches experimental patterns with simulated data from crystal structures .

Example : A para-fluoro analogue exhibited polymorphism due to ester moiety conformational flexibility .

Q. How do data contradictions in biological activity studies arise, and how can they be resolved?

- Methodological Answer : Contradictions may stem from:

- Purity discrepancies : Validate compound integrity via HPLC and elemental analysis .

- Assay variability : Standardize protocols (e.g., MIC values for antimicrobial activity) across labs .

- Structural analogs : Compare activity of derivatives (e.g., replacing 3-chlorophenyl with 4-methylphenyl) to isolate substituent effects .

Resolution : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) and replicate under controlled conditions .

Q. What computational and experimental strategies elucidate hydrogen-bonding networks in its crystal lattice?

- Methodological Answer :

- Graph Set Analysis : Classifies hydrogen-bond motifs (e.g., R₂²(8) rings for N–H⋯O dimers) using Etter’s formalism .

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., % contribution of H⋯O/N vs. H⋯Cl interactions) .

- Temperature-dependent crystallography : Resolves dynamic H-bond rearrangements at low/high temperatures .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Substituent modulation : Introduce electron-withdrawing groups (e.g., CF₃) at the 4-nitrophenyl position to enhance electrophilicity .

- Scaffold hybridization : Fuse with thiazole or oxadiazole rings to improve target binding (e.g., kinase inhibition) .

- QSAR modeling : Correlate logP values (lipophilicity) with antimicrobial IC₅₀ data to predict optimal substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.